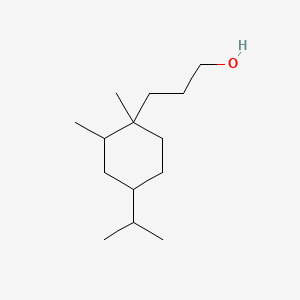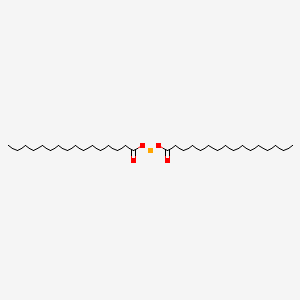
Iron(2+) palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron(2+) palmitate can be synthesized through the reaction of ferrous sulfate with palmitic acid in the presence of a base such as sodium hydroxide. The reaction typically involves dissolving ferrous sulfate in water, adding palmitic acid dissolved in an organic solvent, and then adding the base to precipitate the this compound. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or large-scale batch reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Iron(2+) palmitate undergoes various chemical reactions, including:
Oxidation: Iron(2+) can be oxidized to iron(3+) in the presence of oxidizing agents.
Reduction: Iron(3+) can be reduced back to iron(2+) using reducing agents.
Substitution: The palmitate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various organic or inorganic ligands under controlled conditions.
Major Products Formed:
Oxidation: Iron(3+) palmitate.
Reduction: this compound (regenerated).
Substitution: New iron complexes with different ligands.
Scientific Research Applications
Iron(2+) palmitate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a catalyst in organic reactions.
Biology: Studied for its role in iron metabolism and transport in biological systems.
Medicine: Investigated for its potential use in iron supplementation and treatment of iron deficiency anemia.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of iron(2+) palmitate involves the release of iron(2+) ions, which can participate in various biochemical processes. Iron is essential for the transport of oxygen in the blood (as part of hemoglobin) and for cellular respiration (as part of cytochromes). The palmitate moiety helps in the solubilization and transport of iron in biological systems.
Molecular Targets and Pathways:
Hemoglobin: Iron(2+) is a key component of hemoglobin, facilitating oxygen transport.
Cytochromes: Iron(2+) is involved in the electron transport chain for cellular respiration.
Enzymes: Iron(2+) acts as a cofactor for various enzymes involved in metabolic processes.
Comparison with Similar Compounds
Iron(2+) stearate: Another iron(2+) fatty acid salt with similar properties but derived from stearic acid.
Iron(2+) oleate: Derived from oleic acid, with different solubility and reactivity characteristics.
Iron(2+) acetate: A simpler iron(2+) salt with different applications and properties.
Uniqueness: Iron(2+) palmitate is unique due to its specific fatty acid component (palmitic acid), which imparts distinct solubility and reactivity properties. Its applications in both biological and industrial contexts make it a versatile compound for various research and practical uses.
Properties
CAS No. |
36215-91-5 |
|---|---|
Molecular Formula |
C32H62FeO4 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
hexadecanoate;iron(2+) |
InChI |
InChI=1S/2C16H32O2.Fe/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2 |
InChI Key |
YNQVTHFOJBTQHC-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


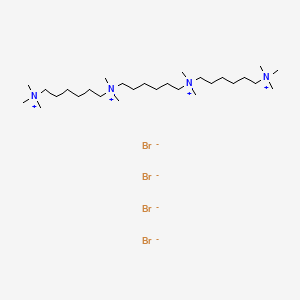
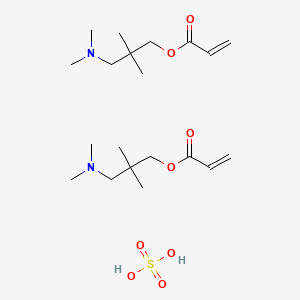

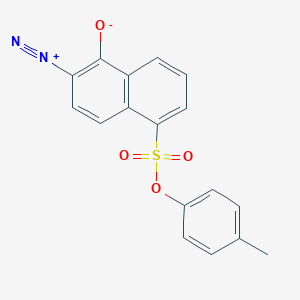
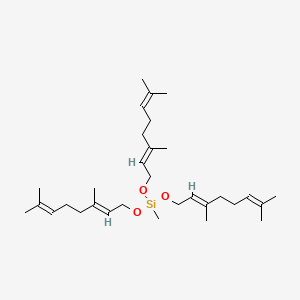

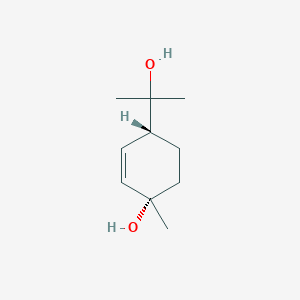

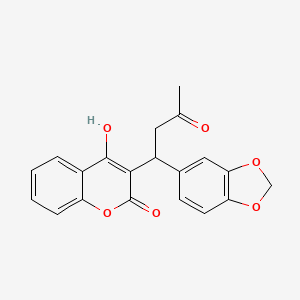
![N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide](/img/structure/B12676051.png)
